molecular formula C13H7Br2NS B15218338 2,7-Dibromoacridine-9(10H)-thione CAS No. 10352-38-2

2,7-Dibromoacridine-9(10H)-thione

Cat. No.: B15218338
CAS No.: 10352-38-2
M. Wt: 369.08 g/mol
InChI Key: RPPUTZOBZNOWOG-UHFFFAOYSA-N
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Description

2,7-Dibromoacridine-9(10H)-thione is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at the 2 and 7 positions, along with a thione group at the 9(10H) position, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dibromoacridine-9(10H)-thione can be synthesized through several methods. One common approach involves the bromination of acridine derivatives. For instance, starting with acridine-9(10H)-thione, bromination at the 2 and 7 positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The choice of brominating agent and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromoacridine-9(10H)-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, while reduction can convert it to a thiol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products with substituted groups at the 2 and 7 positions.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

2,7-Dibromoacridine-9(10H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dibromoacridine-9(10H)-thione involves its interaction with biological macromolecules. In medicinal applications, it intercalates with DNA, disrupting the replication process and inhibiting topoisomerase enzymes, which are crucial for DNA unwinding and replication . This leads to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its carbonyl analogs. The thione group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

10352-38-2

Molecular Formula

C13H7Br2NS

Molecular Weight

369.08 g/mol

IUPAC Name

2,7-dibromo-10H-acridine-9-thione

InChI

InChI=1S/C13H7Br2NS/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17)

InChI Key

RPPUTZOBZNOWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=S)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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